N-(3-((4R)-4-(N-(tert-Butyl)carbamoyl)-5,5-dimethyl(1,3-thiazolidin-3-yl))(1S,2S)-2-hydroxy-3-oxo-1-benzylpropyl)-2-(2,6-dimethylphenoxy)acetamide N-(3-((4R)-4-(N-(tert-Butyl)carbamoyl)-5,5-dimethyl(1,3-thiazolidin-3-yl))(1S,2S)-2-hydroxy-3-oxo-1-benzylpropyl)-2-(2,6-dimethylphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 189357-33-3
VCID: VC1574387
InChI: InChI=1S/C30H41N3O5S/c1-19-12-11-13-20(2)25(19)38-17-23(34)31-22(16-21-14-9-8-10-15-21)24(35)28(37)33-18-39-30(6,7)26(33)27(36)32-29(3,4)5/h8-15,22,24,26,35H,16-18H2,1-7H3,(H,31,34)(H,32,36)/t22-,24-,26+/m0/s1
SMILES: CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC(C)(C)C)(C)C)O
Molecular Formula: C30H41N3O5S
Molecular Weight: 555.7 g/mol

N-(3-((4R)-4-(N-(tert-Butyl)carbamoyl)-5,5-dimethyl(1,3-thiazolidin-3-yl))(1S,2S)-2-hydroxy-3-oxo-1-benzylpropyl)-2-(2,6-dimethylphenoxy)acetamide

CAS No.: 189357-33-3

Cat. No.: VC1574387

Molecular Formula: C30H41N3O5S

Molecular Weight: 555.7 g/mol

* For research use only. Not for human or veterinary use.

N-(3-((4R)-4-(N-(tert-Butyl)carbamoyl)-5,5-dimethyl(1,3-thiazolidin-3-yl))(1S,2S)-2-hydroxy-3-oxo-1-benzylpropyl)-2-(2,6-dimethylphenoxy)acetamide - 189357-33-3

Specification

CAS No. 189357-33-3
Molecular Formula C30H41N3O5S
Molecular Weight 555.7 g/mol
IUPAC Name (4R)-N-tert-butyl-3-[(2S,3S)-3-[[2-(2,6-dimethylphenoxy)acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide
Standard InChI InChI=1S/C30H41N3O5S/c1-19-12-11-13-20(2)25(19)38-17-23(34)31-22(16-21-14-9-8-10-15-21)24(35)28(37)33-18-39-30(6,7)26(33)27(36)32-29(3,4)5/h8-15,22,24,26,35H,16-18H2,1-7H3,(H,31,34)(H,32,36)/t22-,24-,26+/m0/s1
Standard InChI Key CSWRAOHDICNMPU-LLZJGCNPSA-N
Isomeric SMILES CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)NC(C)(C)C)(C)C)O
SMILES CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC(C)(C)C)(C)C)O
Canonical SMILES CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC(C)(C)C)(C)C)O

Introduction

N-(3-((4R)-4-(N-(tert-Butyl)carbamoyl)-5,5-dimethyl(1,3-thiazolidin-3-yl))(1S,2S)-2-hydroxy-3-oxo-1-benzylpropyl)-2-(2,6-dimethylphenoxy)acetamide is a complex organic compound with a molecular formula of C₃₁H₄₃N₃O₃S. This compound features a thiazolidine ring, a carbamoyl group, and a phenoxy moiety, contributing to its potential biological activities and applications in medicinal chemistry.

Structural Features

The compound's structure includes several key components:

  • Thiazolidine Ring: Known for its presence in compounds with anti-inflammatory and antidiabetic properties.

  • Carbamoyl Group: Contributes to the compound's reactivity and potential biological interactions.

  • Phenoxy Moiety: Enhances the compound's lipophilicity and ability to interact with biological targets.

  • Tert-Butyl Group: Increases lipophilicity, which can influence pharmacokinetics.

ComponentFunction
Thiazolidine RingAnti-inflammatory and antidiabetic properties
Carbamoyl GroupReactivity and biological interactions
Phenoxy MoietyLipophilicity and biological target interaction
Tert-Butyl GroupLipophilicity and pharmacokinetics

Synthesis

The synthesis of N-(3-((4R)-4-(N-(tert-Butyl)carbamoyl)-5,5-dimethyl(1,3-thiazolidin-3-yl))(1S,2S)-2-hydroxy-3-oxo-1-benzylpropyl)-2-(2,6-dimethylphenoxy)acetamide involves multiple steps, requiring careful optimization for high yields and purity. The process typically starts with readily available precursors and involves several chemical transformations.

Potential Biological Activities

Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including:

  • Antimicrobial Properties: Potential to inhibit microbial growth.

  • Anticancer Properties: Ability to interfere with cancer cell proliferation.

  • Anti-inflammatory Effects: Modulation of inflammatory pathways.

These activities are attributed to the compound's ability to interact with enzymes and receptors, influenced by its diverse functional groups.

Comparison with Similar Compounds

CompoundStructural FeaturesBiological Activities
Tert-butyl 4-hydroxybenzoateHydroxy GroupAntioxidant Properties
5-DimethylthiazolidineLacks Phenoxy MoietyAnti-inflammatory Effects
Benzamide DerivativesAmide LinkagesUsed in Drug Design

These comparisons highlight the unique combination of functional groups in N-(3-((4R)-4-(N-(tert-Butyl)carbamoyl)-5,5-dimethyl(1,3-thiazolidin-3-yl))(1S,2S)-2-hydroxy-3-oxo-1-benzylpropyl)-2-(2,6-dimethylphenoxy)acetamide, which may lead to distinct biological activities not observed in simpler analogs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator